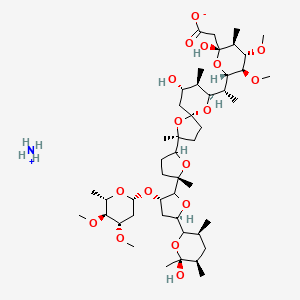![molecular formula C25H40N6O7 B8066918 N-(2-carbamoyl-1-{[(4-hydroxycyclohexyl)(methylcarbamoyl)methyl]carbamoyl}ethyl)-2-(octa-2,4-dienamido)succinamide](/img/structure/B8066918.png)
N-(2-carbamoyl-1-{[(4-hydroxycyclohexyl)(methylcarbamoyl)methyl]carbamoyl}ethyl)-2-(octa-2,4-dienamido)succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-carbamoyl-1-{[(4-hydroxycyclohexyl)(methylcarbamoyl)methyl]carbamoyl}ethyl)-2-(octa-2,4-dienamido)succinamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have interesting biochemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-carbamoyl-1-{[(4-hydroxycyclohexyl)(methylcarbamoyl)methyl]carbamoyl}ethyl)-2-(octa-2,4-dienamido)succinamide” likely involves multiple steps, including the formation of amide bonds and the introduction of functional groups such as amino, hydroxy, and oxo groups. Typical reaction conditions may include the use of protecting groups, catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo groups would produce alcohols.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology
In biological research, the compound may be used to study enzyme interactions, cellular pathways, and as a potential drug candidate for various diseases.
Medicine
The compound’s structure suggests it may have pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry
In industrial applications, the compound can be used in the development of new materials, catalysts, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which “N-(2-carbamoyl-1-{[(4-hydroxycyclohexyl)(methylcarbamoyl)methyl]carbamoyl}ethyl)-2-(octa-2,4-dienamido)succinamide” exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-carbamoyl-1-{[(4-hydroxycyclohexyl)(methylcarbamoyl)methyl]carbamoyl}ethyl)-2-(octa-2,4-dienamido)succinamide: can be compared to other amide-containing compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse reactivity and applications. Its structure may offer advantages in terms of stability, reactivity, and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-[4-amino-1-[[1-(4-hydroxycyclohexyl)-2-(methylamino)-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]-2-(octa-2,4-dienoylamino)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N6O7/c1-3-4-5-6-7-8-21(35)29-17(13-19(26)33)23(36)30-18(14-20(27)34)24(37)31-22(25(38)28-2)15-9-11-16(32)12-10-15/h5-8,15-18,22,32H,3-4,9-14H2,1-2H3,(H2,26,33)(H2,27,34)(H,28,38)(H,29,35)(H,30,36)(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNHGEDGQOEGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI)](/img/structure/B8066838.png)
![1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2R,2'R)-](/img/structure/B8066845.png)



![(2R,3R,4S)-3-acetamido-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-4-(hydrazinylmethylideneamino)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8066869.png)




![2-[(2r,3r,4s,5r,6s)-6-[(1s)-1-[(2s,5r,7s,8r,9s)-2-[(5s)-5-[(2r,3s,4r,5r)-5-[(3s,4s,5r,6s)-6-Hydroxy-4-methoxy-3,5,6-trimethyl-tetrahydropyran-2-yl]-4-methoxy-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-9-methoxy-2,8-dimethyl-1,6-dioxaspi](/img/structure/B8066908.png)

![3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B8066920.png)

